L-Asparagine-amide-15N monohydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

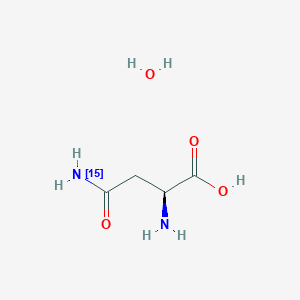

分子式 |

C4H10N2O4 |

|---|---|

分子量 |

151.13 g/mol |

IUPAC名 |

(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i6+1; |

InChIキー |

RBMGJIZCEWRQES-UEFLAVRISA-N |

異性体SMILES |

C([C@@H](C(=O)O)N)C(=O)[15NH2].O |

正規SMILES |

C(C(C(=O)O)N)C(=O)N.O |

製品の起源 |

United States |

Foundational & Exploratory

L-Asparagine-amide-15N Monohydrate: A Technical Guide for Researchers in Drug Development and Life Sciences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of L-Asparagine-amide-15N monohydrate in scientific research. This stable isotope-labeled compound serves as a powerful tool for elucidating complex biological processes, particularly in the fields of cancer metabolism, proteomics, and drug development. By tracing the metabolic fate of asparagine, researchers can gain critical insights into cellular physiology and pathology, paving the way for novel therapeutic strategies.

Core Applications in Research

This compound is primarily utilized as a tracer in metabolic studies. The incorporation of the heavy nitrogen isotope (¹⁵N) allows for the precise tracking and quantification of asparagine and its metabolic derivatives within biological systems. This approach is instrumental in several key research areas:

-

Cancer Metabolism: Many cancer cells, particularly those associated with acute lymphoblastic leukemia (ALL), exhibit a high dependency on extracellular asparagine for survival and proliferation due to low expression of asparagine synthetase (ASNS). This compound is used to study the dynamics of asparagine uptake and its downstream metabolic pathways in these cancer cells. This research is often conducted in the context of evaluating the efficacy of L-Asparaginase, an enzyme-based therapeutic that depletes circulating asparagine.[1]

-

Quantitative Proteomics: As a fundamental building block of proteins, ¹⁵N-labeled asparagine can be incorporated into the proteome of cells or organisms. This enables the quantification of protein synthesis rates and turnover. By comparing the isotopic enrichment in proteins over time, researchers can determine how different conditions or therapeutic interventions affect protein dynamics.[2][3]

-

Metabolic Flux Analysis: Stable isotope tracing with this compound allows for the mapping and quantification of nitrogen flux through various metabolic pathways. This provides a detailed understanding of how nitrogen from asparagine is distributed among other amino acids and nitrogen-containing compounds.[4]

Data Presentation: Quantitative Insights from Metabolic Tracing

The following table summarizes quantitative data from a study that utilized ¹⁵N-labeled asparagine to trace amino acid metabolism in human hepatoma (Hep G2) cells over a 144-hour period. This data highlights the metabolic fate of asparagine and the distribution of the ¹⁵N label into other amino acids.

| Amino Acid | Distribution of ¹⁵N Label (%) | ¹⁵N Enrichment (%) |

| Alanine | 8.0 | 20 |

| Glutamate | 6.8 | 36 |

| Proline | 2.2 | 19 |

| Asparagine | 82.0 | - |

Data adapted from a study on amino acid metabolism in human hepatoma Hep G2 cells incubated with (α-¹⁵N)asparagine for 144 hours.[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound for metabolic tracing and quantitative proteomics.

Protocol 1: ¹⁵N Metabolic Tracing of L-Asparagine in Cell Culture

This protocol outlines a general procedure for tracing the metabolic fate of this compound in adherent mammalian cells.

Materials:

-

This compound

-

Asparagine-free cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

Adherent mammalian cells (e.g., Hep G2)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to attach and grow overnight in standard culture medium.

-

Media Preparation: Prepare the labeling medium by supplementing asparagine-free medium with this compound to the desired final concentration (e.g., physiological concentration). Add dialyzed FBS.

-

Labeling: Aspirate the standard culture medium from the cells and wash once with PBS. Add the prepared ¹⁵N-labeling medium to the cells.

-

Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 8, 24, 48, 72, 144 hours) to allow for the uptake and metabolism of the labeled asparagine.

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Analyze the samples using a high-resolution LC-MS system to identify and quantify the ¹⁵N-labeled metabolites.

-

Protocol 2: Quantitative Proteomics using ¹⁵N-Asparagine Labeling

This protocol describes a method for determining protein synthesis rates in cultured cells using this compound.

Materials:

-

This compound

-

Asparagine-free cell culture medium (e.g., SILAC medium)

-

Dialyzed fetal bovine serum (FBS)

-

Cancer cell line (e.g., pancreatic cancer cells)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE equipment

-

In-gel digestion reagents (e.g., trypsin)

-

Mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS)

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a medium where natural asparagine is replaced with this compound for a specified period (e.g., 72 hours). This allows for the incorporation of the heavy isotope into newly synthesized proteins. A control culture with unlabeled asparagine should be run in parallel.[2]

-

-

Protein Extraction and Quantification:

-

Harvest the cells and lyse them using an appropriate lysis buffer.

-

Quantify the total protein concentration in the lysates.

-

-

Protein Separation:

-

Separate the proteins from the labeled and unlabeled cell lysates by 1D or 2D SDS-PAGE.

-

-

In-Gel Digestion:

-

Excise protein bands or spots of interest from the gel.

-

Perform in-gel digestion of the proteins with trypsin to generate peptides.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixtures by mass spectrometry.

-

Acquire mass spectra for both the labeled ('heavy') and unlabeled ('light') peptides.

-

-

Data Analysis:

-

Identify the peptides and their corresponding proteins.

-

Quantify the relative abundance of the heavy and light isotopic peaks for each peptide.

-

Calculate the fractional synthesis rate (FSR) of the proteins based on the ratio of labeled to unlabeled peptides. The FSR represents the proportion of a protein that was newly synthesized during the labeling period.[2]

-

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the metabolic context of this compound utilization.

Caption: Experimental workflow for ¹⁵N metabolic tracing.

Caption: Metabolic fate of L-Asparagine-amide-15N.

The strategic use of this compound provides researchers with a sophisticated method to unravel the complexities of nitrogen metabolism. The insights gained from these studies are pivotal for advancing our understanding of disease and for the development of targeted and effective therapies.

References

- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | Semantic Scholar [semanticscholar.org]

- 3. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

L-Asparagine-amide-15N monohydrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological interactions of L-Asparagine-amide-15N monohydrate. This isotopically labeled amino acid is a critical tool in various research applications, particularly in studies involving protein structure, metabolism, and drug development related to cancer therapies.

Core Chemical Properties

This compound is the hydrated, stable isotope-labeled form of the proteinogenic amino acid L-asparagine, where the amide nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling provides a valuable probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies.

| Property | Value |

| CAS Number | 204451-47-8 |

| Molecular Formula | C₄H₈¹⁵NNO₃ · H₂O |

| Molecular Weight | 151.13 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 233-235 °C (decomposes) |

| Boiling Point | Not applicable (decomposes) |

| Solubility | Soluble in water (50 mg/mL), with heating.[2] Sparingly soluble in ethanol.[3][4][5] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

Structural Information

The precise three-dimensional arrangement of atoms in this compound is crucial for understanding its interactions in biological systems.

Chemical Structure

The molecule consists of a chiral carbon center bonded to an amino group, a carboxyl group, a hydrogen atom, and a carboxamide side chain. The ¹⁵N isotope is located in the amide group of the side chain.

Crystal Structure

L-asparagine monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁.[6] The crystal structure is characterized by a network of hydrogen bonds involving the amino acid molecules and the water of hydration. While a specific crystal structure for the ¹⁵N-labeled compound is not available, the isotopic substitution is not expected to significantly alter the crystal packing.

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization and quantification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹⁵N label allows for a range of heteronuclear NMR experiments, such as ¹H-¹⁵N HSQC, which are invaluable for studying protein dynamics and interactions. In ¹H NMR, the protons on the amide nitrogen will show coupling to the ¹⁵N nucleus.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the amine, amide, and carboxylic acid functional groups. The isotopic substitution of ¹⁴N with ¹⁵N will cause a slight shift in the vibrational frequencies of the amide bonds.

-

Mass Spectrometry (MS) : In mass spectrometry, the molecule will exhibit a molecular ion peak corresponding to its ¹⁵N-enriched molecular weight. Fragmentation analysis can be used to confirm the position of the isotopic label. The mass difference between the labeled and unlabeled peptides and their fragments reveals the number of nitrogen atoms.[7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of ¹⁵N-amide labeled L-asparagine involves the amidation of a protected L-aspartic acid derivative using a ¹⁵N-labeled ammonia (B1221849) source.[9]

Protocol Outline:

-

Protection: The α-amino and α-carboxyl groups of L-aspartic acid are protected to ensure selective reaction at the β-carboxyl group.

-

Activation: The β-carboxyl group is activated, for example, by conversion to an ester.

-

Amidation: The activated ester is reacted with ¹⁵N-labeled ammonia (¹⁵NH₃) to form the amide.

-

Deprotection: The protecting groups are removed to yield L-Asparagine-amide-¹⁵N.

-

Purification: The final product is purified by recrystallization from water/ethanol to yield the monohydrate form.[9]

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution containing 10% D₂O).

-

Adjust the pH to a range where the amide protons are slow to exchange with the solvent (typically pH < 6.5).[10]

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling constants.

-

¹H-¹⁵N HSQC: This 2D experiment correlates the chemical shifts of the amide protons with the directly bonded ¹⁵N nuclei, providing a distinct peak for the labeled amide group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (ATR method):

-

Place a small amount of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

-

Apply firm and even pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

X-ray Crystallography

Crystal Growth:

-

Prepare a saturated solution of this compound in deionized water.

-

Allow the solvent to evaporate slowly at room temperature over several days to weeks to grow single crystals suitable for diffraction.

Data Collection and Structure Determination:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software.

Biological Significance and Applications

This compound is primarily used as a tracer to study the metabolic fate of asparagine and in the investigation of enzymes that metabolize it, most notably L-asparaginase.

L-Asparaginase Signaling Pathway

L-asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia (ALL).[11][12] Leukemic cells often lack sufficient asparagine synthetase activity and are therefore dependent on extracellular asparagine for survival. L-asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, thereby depleting the circulating pool of asparagine and leading to selective cancer cell death.[11][12][13][14]

The use of this compound allows researchers to trace the uptake and metabolism of asparagine in both healthy and cancerous cells, providing valuable insights into the mechanism of action of L-asparaginase and potential resistance mechanisms.

References

- 1. L-Asparagine-amide-15N (monohydrate) - MedChem Express [bioscience.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN100398515C - Synthesis method of isotope 15N marked L-asparagine - Google Patents [patents.google.com]

- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 11. Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of L-asparaginase? [synapse.patsnap.com]

Unraveling the Nitrogenous Web: An In-depth Technical Guide to 15N Stable Isotope Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing the Path of Nitrogen in Cellular Metabolism

In the intricate landscape of cellular metabolism, nitrogen is a fundamental building block of life, essential for the synthesis of amino acids, nucleotides, and other critical biomolecules. Understanding the dynamic flow of nitrogen through metabolic pathways, known as metabolic flux, is paramount for deciphering cellular physiology in both health and disease. Stable isotope labeling with nitrogen-15 (B135050) (15N) has emerged as a powerful and indispensable technique in the field of metabolomics, offering a non-radioactive and precise means to trace nitrogen atoms through complex biochemical networks.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, data interpretation, and applications of 15N stable isotope labeling in metabolomics, with a particular focus on its relevance to drug discovery and development.

By introducing 15N-labeled substrates, such as amino acids or ammonia, into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites.[3] This allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of pathway activity that cannot be obtained from static metabolite measurements alone.[4][5] The insights gained from 15N tracing studies are instrumental in identifying metabolic vulnerabilities in diseases like cancer, elucidating drug mechanisms of action, and discovering novel therapeutic targets.[1]

Core Principles of 15N Stable Isotope Labeling

The fundamental principle of 15N stable isotope labeling lies in the ability to distinguish between the naturally abundant light isotope of nitrogen (14N) and the heavier, stable isotope (15N) using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. When a 15N-labeled substrate is introduced into a biological system, it is taken up by cells and participates in metabolic reactions. As the labeled nitrogen atom is incorporated into various metabolites, their mass increases by one atomic mass unit for each 15N atom incorporated.

Mass spectrometry is the most common analytical platform for 15N-based metabolomics. It measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues of a metabolite. The resulting mass isotopomer distribution (MID) provides a quantitative measure of the fractional abundance of each isotopologue, which can then be used to calculate metabolic fluxes.[4][5]

NMR spectroscopy can also be used to analyze 15N-labeled metabolites. While less sensitive than MS, NMR provides detailed structural information and can be used to probe specific atomic positions within a molecule, offering complementary insights into metabolic pathways.

Experimental Design and Workflow

A typical 15N stable isotope labeling experiment in metabolomics involves several key stages, from careful experimental planning to sophisticated data analysis. The overall workflow is depicted below.

Caption: A generalized experimental workflow for 15N stable isotope labeling in metabolomics.

Detailed Experimental Protocols

Protocol 1: 15N Labeling in Adherent Mammalian Cell Culture

This protocol provides a general procedure for labeling adherent mammalian cells with a 15N-labeled amino acid, such as glutamine.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), sterile

-

15N-labeled amino acid (e.g., [amide-15N]-L-glutamine)

-

Culture plates or flasks

-

Ice-cold 80% methanol (B129727) (v/v) for quenching and extraction

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase and reach approximately 80-90% confluency at the time of labeling.

-

Media Preparation: Prepare the labeling medium by supplementing the base medium (lacking the amino acid to be labeled) with dFBS and the 15N-labeled amino acid at the desired concentration. Pre-warm the medium to 37°C.

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cell monolayer twice with pre-warmed sterile PBS to remove any residual unlabeled amino acids.

-

Add the pre-warmed 15N-labeling medium to the cells.

-

-

Time-Course Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. It is often beneficial to perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

-

Metabolic Quenching and Metabolite Extraction:

-

To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol to the culture plate.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the samples at -80°C for at least 15 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite pellets at -80°C until analysis.

-

Protocol 2: Sample Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the analysis of 15N-labeled polar metabolites by LC-MS.

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

-

A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of a solvent compatible with the LC method (e.g., 50% methanol).

-

Chromatographic Separation: Inject the reconstituted samples onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites). Separate the metabolites using a gradient of Mobile Phases A and B.

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.

-

Acquire data in full scan mode to detect all ions within a specified mass range.

-

The high resolution and mass accuracy of the instrument will allow for the determination of the mass isotopomer distributions of the metabolites.

-

Data Presentation and Analysis

The primary output of a 15N labeling experiment analyzed by MS is the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data is then corrected for the natural abundance of heavy isotopes.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from 15N labeling experiments.

Table 1: Fractional Enrichment of Amino Acids in Mammalian Cells after 24h Labeling with [amide-15N]-Glutamine.

| Amino Acid | Fractional Enrichment (M+1) (%) |

| Glutamine | >95 |

| Glutamate | ~90 |

| Aspartate | ~50 |

| Alanine | ~30 |

| Proline | ~40 |

| Serine | ~15 |

Note: These are representative values and will vary depending on the cell line, culture conditions, and the specific labeled precursor used.

Table 2: Relative Metabolic Fluxes in Mycobacterium bovis BCG Determined by 13C and 15N Labeling. [4][5]

| Metabolic Reaction | Relative Flux (Normalized to Glyoxylate Shunt Flux) |

| Glycolysis (Glucose to Pyruvate) | 1.00 |

| Pentose Phosphate Pathway (Oxidative) | 0.35 |

| TCA Cycle (Isocitrate to α-Ketoglutarate) | 0.85 |

| Glyoxylate Shunt | 1.00 |

| Anaplerosis (Pyruvate to Oxaloacetate) | 0.40 |

| Glutamate Dehydrogenase (α-KG to Glutamate) | 1.20 |

| Glutamine Synthetase (Glutamate to Glutamine) | 0.25 |

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in 15N stable isotope labeling studies. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

De Novo Purine (B94841) Synthesis Pathway

This diagram illustrates the de novo synthesis pathway of purine nucleotides, highlighting the contribution of nitrogen from various sources.

Caption: De novo purine nucleotide biosynthesis pathway.

De Novo Pyrimidine (B1678525) Synthesis Pathway

This diagram illustrates the de novo synthesis pathway of pyrimidine nucleotides, showing the origins of the atoms in the pyrimidine ring.

Caption: De novo pyrimidine nucleotide biosynthesis pathway.

Applications in Drug Development

15N stable isotope labeling is a valuable tool throughout the drug development pipeline.

-

Target Identification and Validation: By tracing the metabolic fate of 15N-labeled nutrients, researchers can identify metabolic pathways that are dysregulated in disease states, such as cancer.[1] This can reveal novel enzymatic targets for therapeutic intervention.

-

Mechanism of Action Studies: 15N labeling can be used to elucidate how a drug candidate modulates metabolic pathways. By comparing the metabolic fluxes in treated versus untreated cells, researchers can determine the specific metabolic nodes affected by the drug.

-

Pharmacodynamic Biomarker Discovery: Changes in the flux through a particular metabolic pathway in response to drug treatment can serve as a pharmacodynamic biomarker to assess drug efficacy in preclinical and clinical studies.

-

Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance. 15N tracing can be employed to identify the metabolic adaptations that enable cells to survive in the presence of a drug, providing insights into potential strategies to overcome resistance.

Conclusion

15N stable isotope labeling is a powerful and versatile technique that provides a dynamic and quantitative view of nitrogen metabolism. Its ability to elucidate metabolic fluxes in complex biological systems makes it an invaluable tool for basic research, as well as for the discovery and development of new therapeutics. As analytical technologies continue to advance, the application of 15N-based metabolomics is expected to further expand, providing ever deeper insights into the intricate workings of cellular metabolism and its role in human health and disease.

References

- 1. Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria | bioRxiv [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]

Applications of 15N Labeled Amino Acids in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 15N-labeled amino acids in proteomics, a powerful technique for precise and large-scale relative protein quantification. By metabolically incorporating the heavy isotope of nitrogen (15N) into the entire proteome of cells or organisms, researchers can accurately measure changes in protein abundance, synthesis, and degradation. This guide delves into the core principles, detailed experimental methodologies, data analysis workflows, and key applications of this indispensable quantitative proteomics strategy, with a focus on providing actionable insights for research and drug development.

Core Principles of 15N Metabolic Labeling

Metabolic labeling with 15N is an in vivo labeling technique where cells or organisms are cultured in a medium containing a nitrogen source enriched with the 15N stable isotope, typically 15N-labeled amino acids or ammonium (B1175870) salts.[1] During protein synthesis, these labeled amino acids are incorporated into the entire proteome, resulting in a mass shift for every protein and peptide.[1] The fundamental principle lies in the mass difference between the heavy (15N) and light (14N) isotopes, which is detectable by mass spectrometry.[1] This mass difference allows for the differentiation and relative quantification of proteins from two different biological samples that are mixed at an early stage of the experimental workflow, significantly minimizing experimental variations.[1]

Key Applications in Proteomics

The versatility of 15N metabolic labeling has led to its widespread application across various domains of biological research.

Global Proteome Quantification

15N labeling enables the relative quantification of thousands of proteins in a single experiment, offering a global snapshot of the proteome's response to various stimuli, disease states, or drug treatments.[1] This is invaluable for identifying differentially expressed proteins and gaining insights into complex cellular processes.[1]

Protein Turnover Studies

By monitoring the rate of 15N-labeled amino acid incorporation into proteins over time, researchers can study the dynamics of protein synthesis and degradation.[1] This provides crucial information on protein homeostasis and how it is altered in different physiological and pathological conditions.

Drug Discovery and Development

In the pharmaceutical industry, 15N labeling is a powerful tool for:

-

Target Identification: Identifying the protein targets of novel drug candidates.[1]

-

Mechanism of Action Studies: Elucidating how drugs work by observing changes in protein expression profiles.[1]

-

Biomarker Discovery: Discovering potential biomarkers for disease diagnosis, prognosis, and monitoring treatment response.[1]

Experimental Workflows and Protocols

A successful 15N labeling experiment requires meticulous planning and execution. The general workflow involves metabolic labeling, sample mixing, protein extraction and digestion, followed by mass spectrometry and data analysis.

General Experimental Workflow

Detailed Protocol for 15N Labeling in Cell Culture

-

Cell Culture: Grow two populations of cells, one in a standard "light" (14N) medium and the other in a "heavy" (15N) medium where the essential amino acids are replaced with their 15N-labeled counterparts.[2] Ensure cells undergo a sufficient number of doublings (at least five) to achieve near-complete (>95%) incorporation of the heavy isotopes.[2]

-

Harvesting and Mixing: Harvest the "light" and "heavy" cell populations. Count the cells or measure the total protein concentration and mix the two populations in a 1:1 ratio.[2]

-

Protein Extraction: Lyse the mixed cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Digestion: Precipitate the proteins (e.g., with acetone) and then resuspend and denature them. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA). Digest the proteins into peptides using a protease, typically trypsin.

-

Peptide Cleanup: Desalt the resulting peptide mixture using a solid-phase extraction (SPE) method, such as C18 columns.

-

LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data using specialized software to identify peptides and quantify the relative abundance of the light and heavy peptide pairs.

Detailed Protocol for 15N Labeling in Animal Models (Mice)

-

Animal Diet: Feed one cohort of mice a standard "light" (14N) diet and another cohort a "heavy" (15N) diet where the protein source is uniformly labeled with 15N (e.g., 15N-Spirulina). The labeling period should be sufficient to achieve high enrichment in the tissues of interest. For tissues with slow protein turnover, such as the brain, a two-generation labeling strategy may be necessary to achieve high enrichment levels.[3]

-

Tissue Harvesting: After the labeling period, humanely euthanize the mice and harvest the tissues of interest from both the 15N-labeled and control (14N-fed) animals.[2]

-

Sample Homogenization and Mixing: Homogenize the tissues individually. Determine the protein concentration of each homogenate and mix the "light" and "heavy" samples in a 1:1 ratio based on protein content.[2]

-

Protein Extraction and Digestion: Follow standard protocols for protein extraction and in-solution or in-gel digestion from the mixed tissue homogenates.[2]

-

Peptide Cleanup and Analysis: Desalt the peptides and analyze them by LC-MS/MS as described for the cell culture protocol.

Data Presentation and Analysis

The final output of a 15N labeling experiment is a list of identified proteins with their corresponding abundance ratios between the experimental and control samples. This data is typically presented in tables for easy interpretation.

Data Analysis Workflow

Illustrative Quantitative Proteomics Data

The following table provides an example of quantitative data that can be obtained from a 15N labeling experiment comparing a treated versus a control sample.

| Protein ID | Gene Name | Protein Description | Log2(15N/14N Ratio) | p-value |

| P04114 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.85 | 0.002 |

| P62937 | EEF1A1 | Elongation factor 1-alpha 1 | 0.15 | 0.85 |

| P08670 | VIM | Vimentin | -2.10 | 0.001 |

| Q06830 | PRDX1 | Peroxiredoxin-1 | -1.58 | 0.008 |

Protein Turnover Data

This table illustrates how protein turnover data, represented as protein half-lives, can be presented.

| Protein ID | Gene Name | Protein Description | Half-life (days) - Control | Half-life (days) - Treated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 21.5 | 20.8 |

| P02768 | ALB | Serum albumin | 19.2 | 12.5 |

| P01966 | HBA | Hemoglobin subunit alpha | 120.1 | 118.9 |

| P02671 | FGG | Fibrinogen gamma chain | 4.5 | 2.1 |

Signaling Pathway Elucidation: The Insulin (B600854) Signaling Pathway

Quantitative proteomics using stable isotope labeling is a powerful approach to dissect complex signaling pathways. By measuring changes in protein and phosphoprotein abundance upon stimulation or inhibition, researchers can map out the flow of information through a network. The insulin signaling pathway is a classic example where such techniques have provided significant insights.

References

- 1. pnas.org [pnas.org]

- 2. Inverse 15N-metabolic labeling/mass spectrometry for comparative proteomics and rapid identification of protein markers/targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

L-Asparagine-amide-15N Monohydrate as a Tracer in Metabolic Studies: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in the field of metabolomics, enabling the precise tracking of metabolic pathways and the quantification of flux rates. L-Asparagine-amide-15N monohydrate is a stable isotope-labeled non-essential amino acid that serves as a powerful tracer for investigating nitrogen metabolism, particularly in the context of cancer research and cellular stress responses. The incorporation of the heavy nitrogen isotope (¹⁵N) at the amide position allows for the direct tracing of the metabolic fate of this nitrogen atom as it is transferred to other molecules within the cell. This guide provides a comprehensive overview of the application of this compound in metabolic studies, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Core Applications

The use of this compound as a tracer is primarily focused on elucidating the dynamics of nitrogen metabolism. Key applications include:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of nitrogen flow from asparagine to other metabolites, providing insights into the activity of various metabolic pathways.

-

Protein Synthesis and Turnover: Measuring the incorporation of ¹⁵N into the proteome to determine rates of protein synthesis and degradation.[1]

-

Investigating Cancer Metabolism: Understanding how cancer cells utilize asparagine and how this is altered in response to therapies such as L-asparaginase.[2]

-

Elucidating Signaling Pathways: Probing the interplay between asparagine metabolism and key cellular signaling networks like mTORC1 and the integrated stress response.[2][3]

Experimental Design and Workflow

A typical metabolic tracer experiment using this compound involves several key stages, from cell culture and labeling to sample analysis and data interpretation.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting a metabolic tracer study using this compound with mammalian cells in culture.

Protocol 1: Cell Culture and ¹⁵N-Labeling

-

Cell Seeding: Plate mammalian cells (e.g., MIA PaCa pancreatic cancer cells) in standard growth medium (e.g., MEM supplemented with 10% fetal bovine serum) and culture until they reach 85-95% confluency.[1]

-

Labeling Medium Preparation: Prepare a custom growth medium that is identical to the standard medium but lacks unlabeled L-asparagine. Supplement this medium with this compound to a final concentration that is physiologically relevant and sufficient for cell growth.

-

Isotope Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the prepared ¹⁵N-labeling medium.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the incorporation of the ¹⁵N label into intracellular metabolites and proteins.[1] The exact duration will depend on the turnover rate of the metabolites of interest.

-

Experimental Treatment: If applicable, introduce the experimental condition (e.g., drug treatment) at a specific time point during or after the labeling period.

Protocol 2: Metabolite Extraction

-

Quenching Metabolism: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol (B129727), acetonitrile, and water (e.g., 40:40:20 v/v/v), to the cell culture plate. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

For the analysis of ¹⁵N incorporation into amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase their volatility.

-

Protein Hydrolysis (for protein-bound amino acids):

-

Derivatization (N-acetyl methyl esters):

-

Add acidified methanol to the dried metabolite extract or protein hydrolysate and heat at 100°C for 1 hour. Evaporate the methanol under nitrogen.[6]

-

Add a mixture of acetic anhydride, trimethylamine, and acetone (B3395972) (1:2:5 v/v/v) and heat at 60°C for 10 minutes. Evaporate the reagents under nitrogen.[6]

-

Re-suspend the derivatized sample in a suitable solvent like ethyl acetate (B1210297) for GC-MS analysis.[6]

-

Data Acquisition and Analysis

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical platforms for detecting and quantifying ¹⁵N-labeled metabolites.

-

LC-MS/MS: Ideal for analyzing a wide range of polar metabolites without derivatization. A reverse-phase chromatography method coupled to a high-resolution mass spectrometer (e.g., Orbitrap) is commonly used. Multiple Reaction Monitoring (MRM) can be employed for targeted quantification of specific metabolites and their isotopologues.[7][8]

-

GC-MS: Well-suited for the analysis of volatile compounds. With derivatization, it provides excellent chromatographic separation and robust quantification of amino acids.[4][9]

Data Processing

-

Peak Identification and Integration: Use specialized software to identify and integrate the chromatographic peaks corresponding to the metabolites of interest and their ¹⁵N-labeled isotopologues.

-

Isotope Abundance Calculation: Determine the fractional enrichment of ¹⁵N in each metabolite by analyzing the mass isotopomer distribution. Corrections for the natural abundance of stable isotopes are necessary for accurate quantification.[9][10]

-

Metabolic Flux Analysis (MFA): Utilize software packages (e.g., INCA, Metran) to fit the measured labeling data to a metabolic network model, thereby calculating intracellular metabolic fluxes.

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from this compound tracer experiments.

Table 1: ¹⁵N Enrichment in Amino Acids Following Incubation with [amide-¹⁵N]Asparagine

| Amino Acid | ¹⁵N Enrichment (%) in Human Hepatoma Hep G2 cells (144h)[11] |

| Asparagine | 82.0 |

| Glutamate | 36.0 |

| Alanine | 20.0 |

| Proline | 19.0 |

Table 2: Isotopic Labeling Yields in Selectively Labeled Proteins

| Labeled Side-Chain | Isotopic Labeling Yield (%)[12] |

| Glutamine | 63 |

| Asparagine | 59 |

| Tryptophan | 55 |

Signaling Pathways and Metabolic Networks

This compound tracing can provide critical insights into the regulation of metabolic pathways and their crosstalk with cellular signaling networks.

Asparagine Metabolism and its Fates

The amide nitrogen of asparagine can be transferred to other molecules through several key enzymatic reactions. Tracing the ¹⁵N label allows for the dissection of these pathways.

Regulation of Asparagine Synthetase (ASNS) and mTORC1 Signaling

The expression of asparagine synthetase (ASNS), the enzyme responsible for de novo asparagine synthesis, is tightly regulated by cellular stress signals. Tracing asparagine metabolism can help to understand the cellular response to conditions such as amino acid deprivation. Furthermore, asparagine has been shown to activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][3][13]

Conclusion

This compound is a valuable tool for researchers investigating the intricacies of nitrogen metabolism. By employing the experimental protocols and analytical strategies outlined in this guide, scientists can gain a deeper understanding of how asparagine metabolism is regulated and how it contributes to various physiological and pathological processes. The ability to trace the fate of the amide nitrogen provides a unique window into the metabolic reprogramming that occurs in diseases such as cancer, and can aid in the development of novel therapeutic strategies.

References

- 1. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 5. benchchem.com [benchchem.com]

- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 13. biorxiv.org [biorxiv.org]

The Pivotal Role of L-Asparagine-amide-15N in Unraveling Cancer Cell Metabolism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells presents a frontier of vulnerabilities for targeted therapeutic intervention. Among the key nutrients fueling malignant proliferation is the non-essential amino acid, asparagine. The use of stable isotope tracers, particularly L-Asparagine-amide-15N, has become an indispensable tool for dissecting the intricate pathways of asparagine metabolism and its contribution to tumorigenesis. This technical guide provides a comprehensive overview of the application of L-Asparagine-amide-15N in cancer cell metabolism research, detailing experimental protocols, quantitative data, and the visualization of key metabolic and experimental workflows.

The Dichotomous Role of Asparagine in Oncology

Asparagine metabolism is a critical node in the metabolic network of cancer cells, exhibiting a dual role that is dependent on the cancer type. In certain hematological malignancies, such as acute lymphoblastic leukemia (ALL), cancer cells often lack sufficient expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production. This deficiency renders them dependent on an external supply of asparagine, a vulnerability exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine.

Conversely, many solid tumors exhibit high levels of ASNS expression, enabling them to synthesize their own asparagine. In these cancers, asparagine is not only a crucial building block for protein synthesis but also functions as an amino acid exchange factor, promoting the uptake of other amino acids like serine, arginine, and histidine. This exchange mechanism can activate critical signaling pathways such as mTORC1, which drives cell growth and proliferation. Furthermore, asparagine's amide nitrogen has been shown to be a source for nucleotide biosynthesis, directly fueling the production of purines and pyrimidines necessary for DNA and RNA synthesis.

L-Asparagine-amide-15N: A Precise Tracer for Nitrogen Flux

Stable isotope tracing using L-Asparagine-amide-15N allows researchers to precisely track the fate of the amide nitrogen atom from asparagine as it is incorporated into various downstream metabolites. This specific labeling provides a distinct advantage over uniformly labeled asparagine, as it enables the direct investigation of pathways that utilize the amide nitrogen, such as nucleotide synthesis and transamination reactions. By monitoring the incorporation of the 15N label into molecules like purines, pyrimidines, and other amino acids, a quantitative map of asparagine's metabolic contributions can be constructed.

Key Metabolic Pathways of Asparagine

The central enzyme in asparagine metabolism is Asparagine Synthetase (ASNS), which catalyzes the ATP-dependent synthesis of asparagine from aspartate, using the amide group of glutamine as the nitrogen donor. The amide nitrogen of asparagine can then be utilized in other biosynthetic pathways.

Experimental Protocols for L-Asparagine-amide-15N Tracing

The following provides a generalized yet detailed methodology for conducting stable isotope tracing experiments with L-Asparagine-amide-15N in cancer cell lines.

Cell Culture and Labeling

-

Cell Lines: Select cancer cell lines of interest based on their ASNS expression levels and metabolic phenotypes.

-

Culture Medium: Utilize a customized culture medium, typically DMEM or RPMI-1640, lacking endogenous asparagine to ensure that the cells are reliant on the supplied labeled asparagine. The medium should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

-

Tracer Introduction: Prepare the labeling medium by supplementing the asparagine-free medium with a known concentration of L-Asparagine-amide-15N (e.g., 0.1-0.5 mM).

-

Labeling Duration: The incubation time for labeling is critical and should be determined empirically for each cell line and metabolic pathway of interest. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to capture both rapid and slow metabolic fluxes.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a pre-chilled (-80°C) extraction solvent, commonly an 80:20 methanol:water mixture, to the cell culture plate.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Protein Precipitation: Induce protein precipitation by incubating the lysate at -80°C for at least 20 minutes, followed by centrifugation at high speed (e.g., >13,000 x g) at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites for subsequent analysis.

LC-MS/MS Analysis

-

Chromatography: Employ a suitable liquid chromatography (LC) method to separate the amino acids and other polar metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for its ability to retain and separate these highly polar compounds.

-

Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurately measuring the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.

-

Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity of specific metabolites and quantify their isotopologue distribution.

Data Presentation and Analysis

The analysis of data from stable isotope tracing experiments is a multi-step process that involves identifying labeled metabolites, correcting for natural isotope abundance, and calculating the fractional enrichment to determine metabolic fluxes.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating asparagine metabolism in cancer cells.

Table 1: Fractional Enrichment of Metabolites from [amide-15N]Asparagine

| Metabolite | Cancer Cell Line | Condition | Fractional Enrichment (%) | Reference |

| Purines | HeLa | Standard Culture | ~10% | |

| Alanine | Hep G2 | 144h incubation | 8% | |

| Glutamate | Hep G2 | 144h incubation | 6.8% | |

| Proline | Hep G2 | 144h incubation | 2.2% |

Table 2: Asparagine Synthetase (ASNS) Expression and Asparagine Dependence

| Cancer Type | ASNS Expression | Asparagine Dependence | Therapeutic Implication | Reference |

| Acute Lymphoblastic Leukemia (ALL) | Low/Absent | High | L-asparaginase sensitivity | |

| Ovarian Cancer | Variable | Correlates with low ASNS | Potential for L-asparaginase therapy | |

| Breast Cancer | High in metastatic subtypes | Low (synthesis capable) | Targeting ASNS may reduce metastasis | |

| Non-small Cell Lung Cancer (NSCLC) | High (KRAS-driven) | Low (synthesis capable) | ASNS inhibition as a therapeutic strategy |

Data Analysis Workflow

-

Peak Identification and Integration: Utilize software to identify and integrate the chromatographic peaks corresponding to the metabolites of interest and their isotopologues.

-

Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes (e.g., 13C, 15N, 17O, 18O).

-

Fractional Enrichment Calculation: Calculate the fractional enrichment of the 15N label in each metabolite, which represents the proportion of the metabolite pool that has been newly synthesized from the labeled precursor.

-

Metabolic Flux Analysis (MFA): For a more in-depth analysis, employ metabolic flux analysis software to integrate the fractional enrichment data with a stoichiometric model of cellular metabolism to calculate the rates of metabolic reactions.

Conclusion and Future Directions

The use of L-Asparagine-amide-15N as a metabolic tracer provides a powerful approach to quantitatively assess the contribution of asparagine to the metabolic network of cancer cells. By elucidating the specific pathways fueled by asparagine's amide nitrogen, researchers can identify novel therapeutic targets and develop more effective strategies to combat cancer. Future research will likely focus on combining this technique with other 'omics' approaches to gain a more holistic understanding of cancer cell metabolism and to identify biomarkers for patient stratification and personalized medicine. The continued refinement of analytical techniques and computational modeling will further enhance the precision and scope of metabolic flux analysis, paving the way for new discoveries in cancer biology and drug development.

L-Asparagine-amide-15N Monohydrate: A Technical Guide for Researchers in L-Asparaginase Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Asparagine-amide-15N monohydrate and its application as a substrate for the enzyme L-Asparaginase, a cornerstone in the treatment of acute lymphoblastic leukemia (ALL). This document details the biochemical properties, synthesis, and crucial role of this isotopically labeled substrate in research and clinical settings. Experimental protocols for utilizing this compound in L-Asparaginase activity assays are provided, alongside a summary of key quantitative data and a visualization of the downstream signaling pathways affected by L-Asparaginase activity.

Introduction to L-Asparaginase and its Substrate

L-Asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[1][2] This enzymatic activity is the basis of its potent anti-leukemic effect. Many leukemic cells, particularly those in ALL, lack sufficient L-asparagine synthetase activity and are therefore dependent on extracellular sources of L-asparagine for protein synthesis and survival.[3][4] L-Asparaginase therapy depletes circulating L-asparagine, leading to starvation of the cancer cells, inhibition of protein, DNA, and RNA synthesis, and ultimately, apoptosis (programmed cell death).[5][6]

This compound is a stable isotope-labeled version of the natural substrate, L-asparagine.[5] The incorporation of the heavy isotope ¹⁵N in the amide group allows for its use as a tracer in various analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][7] This enables precise monitoring of L-Asparaginase activity in complex biological matrices such as plasma and serum, which is critical for therapeutic drug monitoring and pharmacokinetic studies.[4][8]

Physicochemical Properties and Synthesis

Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀N¹⁵NO₄ | [6] |

| Molecular Weight | 151.13 g/mol | [6] |

| CAS Number | 204451-47-8 | [6] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [9] |

| Appearance | Solid | [9] |

| Melting Point | 233-235 °C | [9] |

Synthesis of this compound

The synthesis of ¹⁵N-labeled L-asparagine can be achieved through organic synthesis methods. A common approach involves the use of ¹⁵N-labeled inorganic raw materials, such as ¹⁵NH₃, and L-aspartic acid. The process is designed to maximize the incorporation of the expensive ¹⁵N isotope, with reported utilization rates of over 80%.[10] The synthesis can be tailored to label the α-amino group, the β-amide group, or both.[10]

L-Asparaginase: Mechanism of Action and Signaling Pathways

The primary mechanism of L-Asparaginase's anti-cancer activity is the depletion of L-asparagine. However, research has revealed a more complex interplay of cellular signaling pathways that are triggered by this amino acid deprivation.

Core Mechanism: Asparagine Depletion and Apoptosis

Depletion of L-asparagine leads to a cascade of events within the cancer cell, culminating in apoptosis. This process involves the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane, activation of caspases (such as caspase-3, -7, -8, and -9), and altered expression of pro- and anti-apoptotic genes like Bax and Bcl-2.[10]

Downstream Signaling Pathways

L-Asparaginase-induced stress activates several signaling pathways. For instance, it can induce autophagy, a cellular self-digestion process, which can be either cytoprotective or contribute to cell death.[2] The Akt/mTOR and Erk signaling pathways have been implicated in asparaginase-induced autophagy.[2] Furthermore, L-asparaginase can trigger an increase in intracellular calcium ([Ca²⁺]i) through the activation of specific cell surface receptors, leading to ER calcium release and subsequent apoptosis.[8]

Experimental Protocols for L-Asparaginase Activity Assays

The use of this compound is particularly advantageous in mass spectrometry-based assays, which offer high sensitivity and specificity.

LC-MS/MS Method for L-Asparaginase Activity in Plasma

This protocol is adapted from a validated method for monitoring plasma L-asparaginase activity.[3] The principle is to measure the rate of formation of ¹⁵N-labeled L-aspartic acid from the ¹⁵N-labeled L-asparagine substrate.

Materials:

-

This compound

-

Patient plasma samples

-

Sulfosalicylic acid

-

Methanol

-

L-aspartic-¹³C₄ acid (internal standard)

-

LC-MS/MS system with a hydrophilic interaction liquid chromatography (HILIC) column

Procedure:

-

Enzyme Incubation:

-

Mix 20 µL of plasma with 100 µL of this compound solution (e.g., 0.1 mol/L).

-

Incubate at 37°C for a defined period (e.g., 15 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a solution of sulfosalicylic acid and methanol.

-

-

Sample Preparation:

-

Add a known concentration of the internal standard, L-aspartic-¹³C₄ acid.

-

Centrifuge the sample to precipitate proteins.

-

Dilute the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the HILIC column.

-

Use an isocratic elution with a mobile phase such as methanol-water (95:5, v/v) with 0.2% formic acid.

-

Monitor the transition of the parent to product ions for both ¹⁵N-L-aspartic acid and the internal standard.

-

Data Analysis:

-

Calculate the concentration of the formed ¹⁵N-L-aspartic acid based on the peak area ratio to the internal standard.

-

L-Asparaginase activity is expressed in International Units per milliliter (IU/mL), where one IU is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Quantitative Data

The kinetic parameters of L-Asparaginase can vary depending on the enzyme source (e.g., E. coli, Erwinia chrysanthemi) and the assay conditions. While specific kinetic data for this compound is not extensively published, it is expected to be very similar to that of the unlabeled L-asparagine.

Kinetic Parameters of L-Asparaginase

| Enzyme Source | Km (mM) | Vmax (U/mL or µmol/min) | Reference |

| Fusarium sp. | 0.031 M | 454 U/mL | [1] |

| Bacillus sp. | 0.164 ± 0.009 | 54.78 ± 0.4 U/mg | [11] |

| Rhizobium etli (ReAIV) | 1.5 | 770 s⁻¹ (kcat) | [12] |

| Rhizobium etli (ReAV) | 2.1 | 603 s⁻¹ (kcat) | [12] |

Performance of LC-MS/MS Assay for L-Asparaginase Activity

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 15 IU/mL | [3] |

| Precision (CV%) | 1% - 7% | [3] |

| Accuracy | 93% - 110% | [3] |

| Relative Recovery | 98% - 100% | [3] |

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of L-Asparaginase therapy. Its use as a stable isotope-labeled substrate enables highly accurate and sensitive quantification of enzyme activity in biological samples. This is crucial for optimizing dosing regimens, understanding pharmacokinetic and pharmacodynamic variability, and ultimately improving therapeutic outcomes for patients with acute lymphoblastic leukemia. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of robust L-Asparaginase activity assays in both research and clinical laboratory settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Asparaginase induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Monitoring Plasma l -Asparaginase Activity in Pediatric Patients With Acute Lymphoblastic Leukemia Receiving Pegaspargase Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-asparaginase induces IP3R-mediated ER Ca2+ release by targeting µ-OR1 and PAR2 and kills acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN100398515C - Synthesis method of isotope 15N marked L-asparagine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Biochemical characterization of L-asparaginase isoforms from Rhizobium etli—the boosting effect of zinc [frontiersin.org]

Foundational Concepts of Isotopic Labeling for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques of isotopic labeling for mass spectrometry (MS), a cornerstone for accurate and robust quantitative analysis in proteomics and metabolomics. By introducing stable isotopes into molecules, researchers can create mass-shifted internal standards, enabling precise quantification of proteins, peptides, and metabolites across different biological samples. This document details the foundational concepts, experimental protocols for key methodologies, and quantitative data to aid in the design and execution of isotopic labeling experiments.

Core Principles of Isotopic Labeling

The fundamental principle of isotopic labeling lies in the use of stable, non-radioactive isotopes to differentiate molecules that are chemically identical but differ in mass.[1] Common stable isotopes used in biological research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H or D), and oxygen-18 (¹⁸O).[2][3][4] These heavy isotopes replace the naturally more abundant light isotopes (e.g., ¹²C, ¹⁴N, ¹H, ¹⁶O).

The mass spectrometer distinguishes between the "light" and "heavy" versions of a molecule based on their mass-to-charge ratio (m/z).[5] This allows for the relative or absolute quantification of the analyte of interest. A key advantage of this approach is the ability to combine samples labeled with different isotopes early in the experimental workflow, which minimizes sample handling variability and enhances quantitative accuracy.[3][6]

There are two primary strategies for quantitative proteomics using isotopic labeling:

-

MS1-Level Quantification: In this approach, differentially labeled peptides appear as distinct peaks in the MS1 spectrum, separated by a specific mass difference. The relative abundance is determined by comparing the signal intensities or peak areas of these peptide pairs.[7][8] Metabolic labeling techniques like SILAC and some chemical labeling methods utilize this principle.

-

MS2-Level Quantification (Isobaric Labeling): This method employs isobaric tags, which have the same total mass but are designed to produce unique reporter ions upon fragmentation in the mass spectrometer (MS/MS or MS2 scan). Peptides from different samples are labeled with different isobaric tags and appear as a single peak in the MS1 spectrum. The relative quantification is then performed by comparing the intensities of the reporter ions in the MS2 spectrum.[9][10] iTRAQ and TMT are prominent examples of this technique.

Key Isotopic Labeling Techniques

Several isotopic labeling techniques have been developed, each with its own advantages and applications. The choice of method depends on the sample type, the experimental goals, and the available instrumentation.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in specialized media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins.[11] This method is highly accurate because the light and heavy samples can be combined at the cellular level, minimizing downstream processing errors.[3]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are chemical labeling techniques that utilize isobaric mass tags.[12][13] These reagents covalently bind to the N-terminus and lysine (B10760008) residues of peptides.[14] The key feature of these tags is that they are isobaric, meaning they have the same mass and chemical structure, but contain different numbers of heavy isotopes in their reporter and balancer regions.[15] This allows for the multiplexing of multiple samples in a single MS analysis, increasing throughput.[16]

Metabolic Labeling with ¹³C and ¹⁵N

In addition to SILAC for proteomics, metabolic labeling with stable isotopes is a powerful tool in metabolomics for flux analysis.[] Organisms or cells are cultured with substrates uniformly labeled with ¹³C (e.g., ¹³C-glucose) or ¹⁵N (e.g., ¹⁵N-glutamine).[18] By tracing the incorporation of these heavy isotopes into various metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for common isotopic labeling techniques.

| Isotope | Natural Abundance (%) | Mass Difference (Da) vs. Light Isotope |

| ¹³C | 1.11 | 1.00335 |

| ¹⁵N | 0.37 | 0.99703 |

| ²H (D) | 0.015 | 1.00628 |

| ¹⁸O | 0.20 | 2.00425 |

Table 1: Properties of Common Stable Isotopes in Mass Spectrometry.

| Labeling Reagent | Target Residue(s) | Mass Shift per Label (Da) | Multiplexing Capacity |

| SILAC (¹³C₆-Lys) | Lysine | 6.0201 | 2-plex or 3-plex |

| SILAC (¹³C₆,¹⁵N₂-Lys) | Lysine | 8.0142 | 2-plex or 3-plex |

| SILAC (¹³C₆-Arg) | Arginine | 6.0201 | 2-plex or 3-plex |

| SILAC (¹³C₆,¹⁵N₄-Arg) | Arginine | 10.0083 | 2-plex or 3-plex |

| iTRAQ 4-plex | N-terminus, Lysine | 145.1 | 4 |

| iTRAQ 8-plex | N-terminus, Lysine | 304.2 | 8 |

| TMT 6-plex | N-terminus, Lysine | 229.2 | 6 |

| TMT 10/11-plex | N-terminus, Lysine | 229.2 | 10/11 |

| TMTpro 16-plex | N-terminus, Lysine | 229.2 | 16 |

| Dimethyl Labeling | N-terminus, Lysine | 28 (light), 32 (intermediate), 36 (heavy) | Up to 3-plex |

| ¹⁸O Labeling | C-terminus | 4 (two ¹⁸O atoms) | 2 |

Table 2: Common Isotopic Labeling Reagents and their Properties.

| Technique | Typical Labeling Efficiency | Advantages | Limitations |

| SILAC | >95% in cell culture | High accuracy, low experimental variability, applicable to in vivo studies.[2] | Limited to metabolically active cells, can be time-consuming and expensive.[3] |

| iTRAQ/TMT | >95% (in vitro) | High multiplexing capacity, applicable to a wide range of sample types.[12][16] | Potential for ratio distortion, higher cost of reagents.[16] |

| ¹⁸O Labeling | Variable, can be incomplete | Inexpensive, applicable to any protein sample. | Potential for incomplete labeling, limited to 2-plex.[20] |

| Dimethyl Labeling | High | Cost-effective, simple procedure. | Limited multiplexing capacity.[8] |

Table 3: Comparison of Key Isotopic Labeling Techniques.

Experimental Protocols

Detailed Methodology for SILAC

-

Cell Culture Adaptation: Culture cells in SILAC-specific medium lacking lysine and arginine, supplemented with either "light" (¹²C₆-¹⁴N₂-Lys, ¹²C₆-¹⁴N₄-Arg) or "heavy" (¹³C₆-¹⁵N₂-Lys, ¹³C₆-¹⁵N₄-Arg) amino acids for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[21]

-

Experimental Treatment: Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

-

Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

Detailed Methodology for iTRAQ/TMT

-

Protein Extraction and Digestion: Extract proteins from each sample, quantify the protein concentration, and digest equal amounts of protein from each sample into peptides using trypsin.

-

Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., TMTpro 16-plex reagents) according to the manufacturer's protocol.

-

Sample Pooling: Combine the labeled peptide samples into a single mixture.

-

Peptide Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform fragmentation of the precursor ions (e.g., using higher-energy collisional dissociation - HCD) to generate the reporter ions.

-

Data Analysis: Identify peptides from the MS/MS spectra and quantify the relative abundance of each peptide across the different samples by measuring the intensities of the reporter ions.

Detailed Methodology for ¹³C/¹⁵N Metabolic Labeling (Metabolomics)

-

Cell Culture or Organism Growth: Culture cells or grow organisms in a defined medium containing a ¹³C- or ¹⁵N-labeled substrate (e.g., ¹³C-glucose, ¹⁵N-glutamine) as the primary source for the element of interest.

-

Steady-State Labeling: Allow the system to reach a metabolic and isotopic steady state. The time required for this will vary depending on the organism and the metabolic pathways being studied.

-

Metabolite Extraction: Quench metabolism rapidly and extract metabolites from the cells or tissues using a suitable solvent system (e.g., cold methanol/water).

-

LC-MS Analysis: Analyze the metabolite extracts by LC-MS.

-

Data Analysis: Identify metabolites based on their retention time and accurate mass. Determine the mass isotopomer distribution for each metabolite to trace the flow of the labeled atoms through the metabolic network. This data can then be used for metabolic flux analysis.

Visualizations

Caption: General experimental workflow for quantitative proteomics using isotopic labeling.

Caption: Comparison of MS1 and MS2 level quantification strategies.

Caption: Detailed experimental workflow for SILAC.

References

- 1. benchchem.com [benchchem.com]

- 2. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative profiling of histone post-translational modifications by stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 13. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 14. iTRAQ and TMT | Proteomics [medicine.yale.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 18. f1000research.com [f1000research.com]

- 19. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

L-Asparagine-amide-15N monohydrate safety and handling guidelines

An In-Depth Technical Guide to the Safety and Handling of L-Asparagine-amide-15N Monohydrate